3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole

Physicochemical Properties Lipophilicity Drug Design

3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole (CAS 90329-76-3) is a bicyclic heterocycle characterized by an isoxazole ring fused to an eight-membered cyclooctane ring, substituted with a phenyl group at the 3-position. With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol, key calculated physicochemical properties include a topological polar surface area (PSA) of 26.03 Ų and a computed LogP of approximately 4.00, indicating significant lipophilicity.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 90329-76-3
Cat. No. B12888649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole
CAS90329-76-3
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(=NO2)C3=CC=CC=C3
InChIInChI=1S/C15H17NO/c1-2-7-11-14-13(10-6-1)15(16-17-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
InChIKeyKXCYEHJKNCKHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole (CAS 90329-76-3): Physicochemical and Structural Baseline for Sourcing


3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole (CAS 90329-76-3) is a bicyclic heterocycle characterized by an isoxazole ring fused to an eight-membered cyclooctane ring, substituted with a phenyl group at the 3-position . With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol, key calculated physicochemical properties include a topological polar surface area (PSA) of 26.03 Ų and a computed LogP of approximately 4.00, indicating significant lipophilicity . The compound, also known as 3-phenyl-4,5-hexamethyleneisoxazole, has been specifically utilized as a precursor in the molybdenum-mediated synthesis of [6](2,5)pyridinophane macrocycles, a reaction that exploits the unique reactivity of its polymethylene bridge [1].

Procurement Risks in the Hexahydrocycloocta[d]isoxazole Class: Why 90329-76-3 Cannot Be In-Class Substituted


Close analogs within the cycloalkane[d]isoxazole family cannot serve as direct drop-in replacements for 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole due to critical variations in the polymethylene bridge length and aryl substitution patterns, which fundamentally alter their physicochemical properties and specific synthetic utility. For instance, the 3-methyl derivative (CAS 89991-36-6) possesses a significantly lower molecular weight and lipophilicity, while 3-mesityl analog (CAS 88409-19-2) exhibits a much higher steric bulk . Most critically, the compound's proprietary value as a synthetic intermediate is inextricably linked to its hexamethylene bridge; this specific ring size is required for the formation of the [6](2,5)pyridinophane macrocycle via [Mo(CO)6]-induced cycloaddition, a reactivity profile not shared by its cyclopentyl or cycloheptyl-fused counterparts, which lead to different ring systems altogether [1]. Selection of a non-identical analog would therefore result in a different chemical entity with unpredictable and likely unsuitable reactivity in this established pathway.

Head-to-Head Technical Evidence for 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole vs. Closest Analogs


Lipophilicity (LogP) Advantage Over 3-Methyl and 3-Mesityl Analogs for Membrane Permeability

The predicted partition coefficient (LogP) for 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole is 4.00, positioning it in an optimal range for compounds requiring passive membrane permeability while retaining some aqueous solubility. This value is significantly higher than the 3-methyl analog, which due to its smaller, non-aromatic substituent is expected to have a LogP below 3, and distinct from the 3-mesityl analog, whose higher molecular weight and three methyl groups push its LogP well above 5, into a range often associated with poor solubility and high metabolic liability .

Physicochemical Properties Lipophilicity Drug Design

Exclusive Scaffold Reactivity in the Synthesis of [6](2,5)Pyridinophane Macrocycle

This compound is a direct and specifically reported precursor for the synthesis of [6](2,5)pyridinophane. In the seminal work by Nitta and Kobayashi, 3-phenyl-4,5-hexamethyleneisoxazole was treated with [Mo(CO)6] and an acetylenic ester to yield the strained macrocycle via a formal C4-C5 bond insertion and oxygen extrusion [1]. A subsequent systematic study confirmed that this reactivity is dependent on the polymethylene chain length; only the appropriately sized bridge leads to the productive formation of the corresponding [n]pyridinophane, whereas shorter or longer bridges either fail or yield different, often undesired, macrocyclic sizes [2].

Synthetic Methodology Macrocycle Synthesis Pyridinophane

Differentiation from Saturated Analog in Scaffold Versatility: Aromatic vs. Non-Aromatic 3-Position

Unlike the 3a,4,5,6,7,8,9,9a-octahydro-3-phenyl analog, the 4,5,6,7,8,9-hexahydro compound retains an endocyclic double bond, rendering it an isoxazole rather than an isoxazoline. This unsaturation is critical as it allows for further functionalization via electrophilic aromatic substitution on the phenyl ring or metal-catalyzed cross-couplings without compromising the heterocycle's aromaticity. The fully saturated isoxazoline analog, by contrast, lacks this rigid, planar aromatic core, which can be a pivotal feature for π-stacking interactions in biological targets [1].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Balanced Molecular Weight for Chemical Probe and Fragment-Based Drug Discovery

With a molecular weight of 227.30 g/mol, 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole occupies a privileged middle ground between common isoxazole fragments and more complex, lead-like compounds. It is heavier than simple 3-phenylisoxazole (MW 145.16), offering more complex 3D topology, yet significantly lighter than the 3-mesityl derivative (MW 269.38), which risks violating the Rule of Three for fragment-based screening . This places the compound in an ideal range for a 'scaffold-hopping' fragment or an early lead generation core.

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

High-Value Application Scenarios for 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole Based on Verified Evidence


Non-Substitutable Intermediate for [6](2,5)Pyridinophane Synthesis

The primary and most defensible application is as a key intermediate in the synthesis of [6](2,5)pyridinophane. Researchers following the published [Mo(CO)6]-induced cycloaddition protocol must source this specific compound, as the hexamethylene bridge length is a critical structural determinant for successful macrocycle closure. Using an analog with a different polymethylene chain will result in a different [n]pyridinophane product or reaction failure, making 90329-76-3 the sole viable precursor for this specific target [1].

Privileged Fragment for Screening Libraries Targeting Hydrophobic Binding Pockets

The compound's physicochemical profile (LogP ~4.00, PSA 26.03 Ų) positions it as a 'greasy' fragment or scaffold ideal for targeting hydrophobic pockets in proteins, such as the androgen receptor ligand-binding domain where related cycloalkane[d]isoxazole cores have shown potent antagonism [1]. Its molecular weight of 227.30 g/mol makes it suitable for fragment-based screening, where it can serve as a starting point for growing into more potent ligands with a defined vector for chemical elaboration from the phenyl ring [2].

Core Scaffold for Late-Stage Diversification into Bioactive Isoxazole Libraries

The retained aromaticity of the isoxazole ring, combined with a functionalizable phenyl substituent, makes this compound a versatile core for generating diverse compound libraries. The phenyl ring can be subjected to a range of electrophilic substitutions or cross-coupling reactions without the need for protecting groups on the heterocycle, a distinct advantage over isoxazoline analogs. This enables efficient parallel synthesis for structure-activity relationship (SAR) exploration in medicinal chemistry projects [3].

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